molecular formula C17H17N3O3S B2962647 (E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide CAS No. 1385619-29-3

(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide

Cat. No.: B2962647
CAS No.: 1385619-29-3
M. Wt: 343.4
InChI Key: XFILSLFIWJDMSD-UHFFFAOYSA-N
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Description

(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide is a synthetic chemical reagent featuring a sulfonamide group linked to a phenyl vinyl sulfone backbone and a 3-cyanopropoxy-substituted pyridine ring. This structure combines a sulfonamide moiety, a well-known pharmacophore in medicinal chemistry, with a potential electrophilic vinyl sulfone group . Sulfonamides are a prominent class of compounds with a broad spectrum of biological activities. They are recognized for their role as antibiotic agents by competitively inhibiting dihydropteroate synthase (DHPS) in the folic acid pathway of bacteria . Beyond their antibacterial applications, sulfonamide-containing compounds are extensively investigated for their potential to inhibit various enzymes, such as carbonic anhydrase, and are explored in research areas including kinase inhibition and cancer . The presence of the vinyl sulfone group is of particular interest, as this functionality can act as an electrophile, capable of undergoing addition reactions with nucleophilic amino acid residues like cysteine in protein-binding sites. This mechanism is often exploited in the design of covalent inhibitors and activity-based probes. The pyridine ring modified with a flexible 3-cyanopropoxy chain may contribute to solubility and offers a potential handle for further chemical modification. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, or as a core structure for developing novel bioactive molecules in drug discovery efforts. This product is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-N-[3-(3-cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-11-4-5-13-23-16-9-6-12-19-17(16)20-24(21,22)14-10-15-7-2-1-3-8-15/h1-3,6-10,12,14H,4-5,13H2,(H,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFILSLFIWJDMSD-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target: (E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide Not provided Not provided 3-cyanopropoxy (pyridine), (E)-styrenesulfonamide Polar cyano group for solubility; rigid (E)-configuration for binding selectivity.
IIIa : (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide C25H21ClN2O5S 496.97 4-methoxyphenylsulfonamide, 4-methoxystyryl, chloro-quinoline Enhanced π-π stacking (quinoline) and hydrogen bonding (hydroxy group).
CAS 1021253-79-1 : (E)-N-[3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl]-2-phenylethenesulfonamide C19H19N3O4S 385.4 Furan-2-yl, 6-oxopyridazinyl, propyl linker Electrophilic pyridazinyl group; furan enhances metabolic stability.
CAS 2035022-55-8 : (E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide C18H16N2O3S 340.4 Furan-3-yl, pyridin-3-ylmethyl linker Compact structure; potential for CNS penetration due to reduced molecular weight.
Key Observations:
  • Substituent Diversity: The target compound’s 3-cyanopropoxy group distinguishes it from analogs with methoxy (IIIa) or heterocyclic furan substituents (CAS 1021253-79-1, CAS 2035022-55-8). The cyano group may improve solubility compared to purely hydrophobic groups like furan .
  • Biological Implications: Compounds like IIIa, with chloro-quinoline and hydroxy groups, are designed for dual hydrogen bonding and hydrophobic interactions, whereas the target compound’s cyano group may prioritize electron-deficient interactions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-N-[3-(3-cyanopropoxy)pyridin-2-yl]-2-phenylethenesulfonamide?

  • Methodology : Utilize nucleophilic substitution reactions under alkaline conditions to introduce the cyanopropoxy group to pyridine derivatives, followed by sulfonamide coupling via condensation with phenylvinylsulfonyl chloride.
  • Optimization : Monitor reaction progress with TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) to minimize byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Note : Avoid acidic conditions during cyanopropoxy substitution to prevent hydrolysis of the nitrile group .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX-97 for structure refinement, particularly for confirming the (E)-configuration of the ethenesulfonamide moiety .
  • NMR : Assign peaks for pyridinyl protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ 10.2 ppm, broad singlet).
  • LC-MS : Confirm molecular weight (C₂₁H₂₀N₃O₃S; [M+H]⁺ = 394.12) with ≤5 ppm mass accuracy .

Q. What are the stability considerations for this compound under varying pH and temperature?

  • Stability Profile :

  • pH 2–6 : Stable for ≥48 hours (confirmed via HPLC).
  • pH >8 : Degradation observed (25% loss at 72 hours) due to sulfonamide hydrolysis.
  • Thermal Stability : Store at –20°C in anhydrous DMSO; avoid freeze-thaw cycles to prevent crystallization-induced stereochemical changes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

  • Experimental Design :

  • Target Selection : Prioritize kinases with sulfonamide-binding pockets (e.g., CDK7, EGFR).
  • Derivatization : Modify the cyanopropoxy chain length (C2–C4) or replace pyridinyl with thiazole to assess potency shifts.
  • Assays : Use fluorescence polarization (FP) for IC₅₀ determination and SPR for binding kinetics .
    • Data Interpretation : Correlate electron-withdrawing groups (e.g., cyano) with enhanced target affinity, as seen in analogous CDK7 inhibitors .

Q. How can computational modeling guide the optimization of this compound’s bioavailability?

  • Methodology :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with human serum albumin (HSA) or P-glycoprotein.
  • ADMET Prediction : Employ ACD/Labs Percepta to estimate logP (experimental: 2.8), solubility (<10 µM in aqueous buffer), and CYP3A4 inhibition risk .
    • Validation : Cross-check in vitro permeability (Caco-2 assay) with computational predictions to refine models .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Case Example : Discrepancies in IC₅₀ values between FP (nM range) and cell-based assays (µM range).
  • Resolution Strategy :

  • Verify assay conditions (e.g., ATP concentration in kinase assays).
  • Test metabolite interference via LC-MS/MS (e.g., demethylation of cyanopropoxy group).
  • Use orthogonal methods (e.g., thermal shift assay) to confirm target engagement .

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